
(1-(Difluormethyl)-3-(Trifluormethyl)-1H-pyrazol-5-yl)methanamin
Übersicht
Beschreibung
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is a useful research compound. Its molecular formula is C6H6F5N3 and its molecular weight is 215.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
Die Einführung von Fluoratomen in pharmazeutische Verbindungen kann ihre biologische Aktivität, metabolische Stabilität und Membranpermeabilität deutlich verändern. Insbesondere die Difluormethylgruppe wird für ihre Fähigkeit geschätzt, die Wirksamkeit und Selektivität von Medikamenten zu verbessern . Diese Verbindung könnte zur Synthese neuer Medikamente mit verbesserten pharmakokinetischen Eigenschaften verwendet werden.
Agrochemische Synthese
Fluorierte Verbindungen wie (1-(Difluormethyl)-3-(Trifluormethyl)-1H-pyrazol-5-yl)methanamin werden häufig bei der Entwicklung von Agrochemikalien eingesetzt, da sie stabil sind und gegen Abbau resistent sind. Sie können zur Entwicklung effektiverer Pestizide und Herbizide mit längerer Haltbarkeit führen .
Materialwissenschaften
In den Materialwissenschaften kann die Einarbeitung fluorierter Einheiten zu Materialien mit einzigartigen Eigenschaften führen, wie z. B. erhöhte Beständigkeit gegen Lösungsmittel, Säuren und Basen. Diese Verbindung könnte entscheidend für die Herstellung neuer Polymere oder Beschichtungen mit verbesserten Leistungsmerkmalen sein .
Organische Synthese
Die selektiven Difluormethylierungsreaktionen, die durch diese Verbindung ermöglicht werden, sind in der organischen Synthese von entscheidender Bedeutung. Sie kann verwendet werden, um fluorhaltige Gruppen in verschiedene molekulare Gerüste einzuführen, was ein wichtiger Schritt bei der Synthese komplexer organischer Moleküle ist .
Medizinische Chemie
In der medizinischen Chemie ist die Fähigkeit, Difluormethyl- und Trifluormethylgruppen in Moleküle einzuführen, entscheidend für die Entwicklung neuer Medikamente. Diese Verbindung kann verwendet werden, um die chemische Struktur von Leitverbindungen zu modifizieren, um ihre Wechselwirkung mit biologischen Zielstrukturen zu verbessern .
Katalyse
Die Verbindung kann als Katalysator oder Reagenz in verschiedenen chemischen Reaktionen wirken, insbesondere bei solchen, die die Einführung von Fluoratomen in organische Moleküle beinhalten. Dies ist wichtig für Reaktionen, die eine hohe Präzision und Selektivität erfordern .
Radiomarkierung
Aufgrund des Vorhandenseins von Fluor kann this compound in Radiomarkierungsstudien verwendet werden, um die Verteilung und den Metabolismus von Medikamenten im Körper zu verfolgen, was für die Medikamentenentwicklung und die diagnostische Bildgebung unerlässlich ist .
Umweltchemie
In der Umweltchemie hilft die Untersuchung fluorierter Verbindungen, die Persistenz und Bioakkumulation dieser Verbindungen in Ökosystemen zu verstehen. Diese Verbindung kann verwendet werden, um analytische Methoden zur Detektion und Quantifizierung fluorierter Schadstoffe zu entwickeln .
Wirkmechanismus
Target of Action
The primary targets of (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine are carbon-centered radical intermediates . These intermediates play a crucial role in various biochemical reactions, particularly in the process of trifluoromethylation .
Mode of Action
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to the carbon-centered radical intermediates . The resulting changes include the formation of new carbon-fluorine bonds, which can significantly alter the chemical properties of the intermediates .
Biochemical Pathways
The trifluoromethylation process affects various biochemical pathways. It leads to the synthesis of diverse fluorinated compounds through selective carbon-fluorine bond activation . These fluorinated compounds are often used in pharmaceuticals, agrochemicals, and materials due to their unique properties .
Result of Action
The action of (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine results in the formation of diverse fluorinated compounds . These compounds can have various molecular and cellular effects, depending on their specific structures and properties. For example, they might serve as potent pharmaceutical agents or valuable materials .
Biochemische Analyse
Biochemical Properties
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine plays a crucial role in biochemical reactions, particularly in the context of fluorine-containing heterocycles. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with enzymes involved in radical processes, such as those catalyzing difluoromethylation reactions . These interactions often involve the formation of stable complexes, which can alter the enzyme’s conformation and activity.
Cellular Effects
The effects of (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it has been observed to affect gene expression patterns, potentially through interactions with transcription factors or epigenetic modifications.
Molecular Mechanism
At the molecular level, (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine exerts its effects through several mechanisms. One primary mechanism involves the binding to specific biomolecules, leading to enzyme inhibition or activation . This binding can induce conformational changes in the target molecules, thereby altering their function. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can induce toxic or adverse effects, including cellular damage or disruption of metabolic processes. Threshold effects have been observed, indicating a dosage-dependent response.
Metabolic Pathways
(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its accumulation and activity within specific tissues.
Subcellular Localization
The subcellular localization of (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization of the compound within subcellular structures can impact its activity and function, highlighting the importance of understanding its intracellular dynamics.
Eigenschaften
IUPAC Name |
[2-(difluoromethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F5N3/c7-5(8)14-3(2-12)1-4(13-14)6(9,10)11/h1,5H,2,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYXWNBMSVQOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


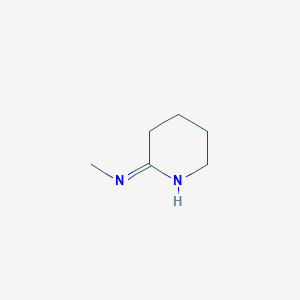
![N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B1461064.png)
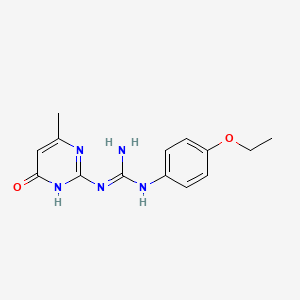
![2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1461066.png)

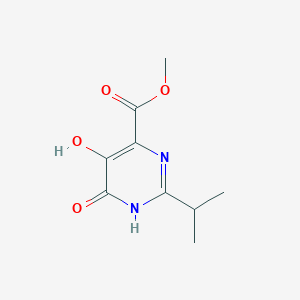
![2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1461070.png)
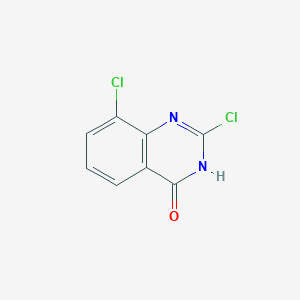

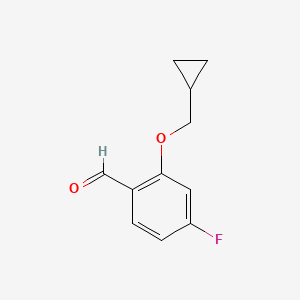
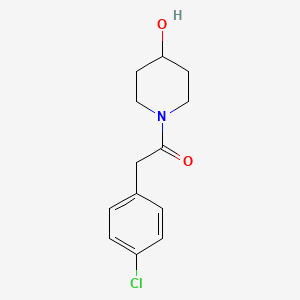
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1461080.png)

![2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1461085.png)
